molecular formula C12H24O6 B609256 m-PEG4-(CH2)3-methyl ester CAS No. 1920109-55-2

m-PEG4-(CH2)3-methyl ester

Cat. No. B609256
M. Wt: 264.32
InChI Key: XIAKKRXIAOWIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG4-(CH2)3-methyl ester is a PEG linker containing a methyl ester end group. The methyl ester can be hydrolyzed under strong basic conditions. The hydrophilic PEG chain increases the solubility of the compound in aqueous media .


Synthesis Analysis

M-PEG4-(CH2)3-methyl ester is a PEG- and Alkyl/ester-based PROTAC linker that can be used in the synthesis of PROTACs . It is available in various quantities for research purposes .


Molecular Structure Analysis

The m-PEG4-(CH2)3-methyl ester molecule contains a total of 41 bonds. There are 17 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 4 ethers (aliphatic) .


Chemical Reactions Analysis

M-PEG4-(CH2)3-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG4-(CH2)3-methyl ester is 264.32 g/mol . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

1. Drug Delivery and Bioconjugation

m-PEG4-(CH2)3-methyl ester, as part of PEG-based copolymers, plays a significant role in drug delivery systems. The copolymers are designed to be degradable, biocompatible, and capable of self-assembling into micelles in aqueous solutions. These properties are crucial for their application in delivering anticancer drugs like doxorubicin, ensuring high therapeutic efficacy and minimal cytotoxicity. The degradation products of these copolymers do not display cytotoxicity, making them safe for medical applications (Jin, Maji, & Agarwal, 2012), (Delplace et al., 2013).

2. Polymer Degradation and Stability

In the field of polymer science, m-PEG4-(CH2)3-methyl ester contributes to the development of degradable polymers. It enables the synthesis of polymers with controllable ester group incorporation, leading to significant reductions in molecular weight upon hydrolysis. This feature is advantageous for creating polymers with tunable degradability and molecular weight, applicable in various industrial and biomedical fields (Delplace et al., 2015).

3. Analytical Chemistry and Chromatography

m-PEG4-(CH2)3-methyl ester, as part of polyethylene glycol (PEG) compounds, is used in chromatographic analysis. It aids in the more rapid analysis and improved resolution of complex compositions, such as fatty acid esters in food and supplements. Ionic liquid columns featuring PEG components have shown to provide shorter retention times and more symmetric peak shapes for the analysis of fatty acid esters, resolving complex mixtures and isomers efficiently (Weatherly et al., 2016).

4. Material Science and Engineering

In material science, m-PEG4-(CH2)3-methyl ester is instrumental in the development of novel shear thickening fluids (STFs) used to enhance the impact resistance performance of fabrics. Chemically modified PEG-based STFs show significant improvements in thickening behavior, highlighting the potential of m-PEG4-(CH2)3-methyl ester in creating materials with enhanced protective properties (Ghosh, Majumdar, & Butola, 2020).

Safety And Hazards

The safety data sheet for m-PEG4-(CH2)3-methyl ester suggests that any clothing contaminated by the product should be immediately removed and the area should be evacuated . It is for research use only .

Future Directions

M-PEG4-(CH2)3-methyl ester is a monodispersed linear PEG used for drug delivery . Its future directions could involve further exploration of its use in the synthesis of PROTACs and other drug delivery systems .

properties

IUPAC Name

methyl 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-14-6-7-17-10-11-18-9-8-16-5-3-4-12(13)15-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAKKRXIAOWIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-(CH2)3-methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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